3-[3-(4-Fluorophenyl)acryloyl]-2-hydroxy-7-iodo-2,4,6-cycloheptatrien-1-one
Description
3-[3-(4-Fluorophenyl)acryloyl]-2-hydroxy-7-iodo-2,4,6-cycloheptatrien-1-one is a complex organic compound with significant potential in various scientific fields This compound features a unique structure that includes a fluorophenyl group, an acryloyl group, a hydroxy group, and an iodo-substituted cycloheptatrienone ring
Properties
Molecular Formula |
C16H10FIO3 |
|---|---|
Molecular Weight |
396.15 g/mol |
IUPAC Name |
3-[(E)-3-(4-fluorophenyl)prop-2-enoyl]-2-hydroxy-7-iodocyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C16H10FIO3/c17-11-7-4-10(5-8-11)6-9-14(19)12-2-1-3-13(18)16(21)15(12)20/h1-9H,(H,20,21)/b9-6+ |
InChI Key |
WOMPPHVVEIGWGE-RMKNXTFCSA-N |
Isomeric SMILES |
C1=CC(=C(C(=O)C(=C1)I)O)C(=O)/C=C/C2=CC=C(C=C2)F |
Canonical SMILES |
C1=CC(=C(C(=O)C(=C1)I)O)C(=O)C=CC2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-Fluorophenyl)acryloyl]-2-hydroxy-7-iodo-2,4,6-cycloheptatrien-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Acryloyl Intermediate: The reaction between 4-fluorobenzaldehyde and malonic acid in the presence of a base such as piperidine forms the acryloyl intermediate.
Cycloheptatrienone Formation: The intermediate is then subjected to a cyclization reaction with iodine and a suitable catalyst to form the cycloheptatrienone ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-Fluorophenyl)acryloyl]-2-hydroxy-7-iodo-2,4,6-cycloheptatrien-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The acryloyl group can be reduced to an alkyl group using reducing agents such as lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alkyl-substituted derivative.
Substitution: Formation of azide-substituted derivatives.
Scientific Research Applications
3-[3-(4-Fluorophenyl)acryloyl]-2-hydroxy-7-iodo-2,4,6-cycloheptatrien-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-[3-(4-Fluorophenyl)acryloyl]-2-hydroxy-7-iodo-2,4,6-cycloheptatrien-1-one involves its interaction with specific molecular targets. The compound’s fluorophenyl and acryloyl groups allow it to bind to enzymes and receptors, modulating their activity. The hydroxy and iodine groups further enhance its binding affinity and specificity. These interactions can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[3-(4-Fluorophenyl)acryloyl]-2-hydroxybenzoic acid
- 4-[3-(4-Fluorophenyl)acryloyl]phenylcarbamic acid tert-butyl ester
Uniqueness
3-[3-(4-Fluorophenyl)acryloyl]-2-hydroxy-7-iodo-2,4,6-cycloheptatrien-1-one stands out due to its unique combination of functional groups and the presence of an iodine atom, which is less common in similar compounds. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
